molecular formula C19H14FN5O3 B2356709 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1904202-11-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2356709
CAS No.: 1904202-11-4
M. Wt: 379.351
InChI Key: OZICMIIEBTWRGG-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a compound notable for its structural complexity and potential applications across multiple scientific disciplines

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves multiple steps, starting with the construction of the benzotriazine core, followed by functional group manipulations to introduce the fluoro and oxo functionalities. The final stages often involve the coupling of this intermediate with a quinoline derivative, employing conditions such as catalytic hydrogenation or microwave-assisted synthesis to facilitate the reaction.

Industrial production methods: Industrial synthesis can leverage scalable processes like continuous flow chemistry or solid-phase synthesis to optimize yield and purity. Robust protocols for the purification of intermediates and the final product, including chromatographic and recrystallization techniques, are crucial for the production of this compound on a larger scale.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can participate in various reactions, including oxidation, reduction, and substitution. For instance, its benzotriazine ring system might undergo electrophilic aromatic substitution or nucleophilic attack, depending on the reaction conditions.

Common reagents and conditions used in these reactions: Typical reagents might include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidative transformations, and reducing agents such as lithium aluminum hydride for reduction processes.

Major products formed from these reactions: Reaction products will vary depending on the starting materials and conditions used but can include derivatives with modified functional groups, such as hydroxylated or alkylated analogues.

Scientific Research Applications

In chemistry: The compound’s reactivity makes it a valuable building block in synthetic organic chemistry, enabling the construction of more complex molecular frameworks through strategic functionalization.

In biology: Due to its structural features, it can be explored for potential bioactivity, such as enzyme inhibition or receptor modulation, which are crucial for drug development.

In medicine: If it demonstrates favorable biological activity, it can be developed as a therapeutic agent targeting specific diseases, possibly including cancer or infectious diseases due to its functional group diversity.

In industry: Industrial applications may include its use as a precursor for advanced materials or as a specialized ligand in coordination chemistry.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzotriazine and quinoline moieties can bind to active sites, altering biological pathways or inhibiting enzymatic activity. Pathways involved may include signal transduction pathways or metabolic processes, influenced by the compound's ability to form stable complexes with biomolecules.

Comparison with Similar Compounds

When compared to similar compounds, such as other benzotriazine or quinoline derivatives, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide stands out due to the unique combination of its structural elements, which confer distinct reactivity and potential biological activities.

Similar compounds include:

  • 2-hydroxyquinoline-4-carboxylic acid derivatives

  • Benzotriazine-based compounds with varying substitutions

  • Fluorinated aromatic compounds with medicinal relevance

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Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c20-11-5-6-16-14(9-11)19(28)25(24-23-16)8-7-21-18(27)13-10-17(26)22-15-4-2-1-3-12(13)15/h1-6,9-10H,7-8H2,(H,21,27)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZICMIIEBTWRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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